8-Bromo-2,4a,9,9a-tetrahydropyrido[3,4-b]indol-1-one
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Overview
Description
8-Bromo-2,4a,9,9a-tetrahydropyrido[3,4-b]indol-1-one is a heterocyclic compound that belongs to the class of pyridoindoles. This compound has garnered significant interest in the field of medicinal chemistry due to its potential biological activities, particularly its anti-cancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2,4a,9,9a-tetrahydropyrido[3,4-b]indol-1-one typically involves the Fischer indole synthesis. This method uses commercially available 4-bromophenylhydrazine hydrochloride and N-tert-butoxycarbonyl-4-piperidone as starting materials . The reaction proceeds under acidic conditions, often using methanesulfonic acid (MsOH) under reflux in methanol (MeOH) .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Fischer indole synthesis remains a cornerstone for large-scale production due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-2,4a,9,9a-tetrahydropyrido[3,4-b]indol-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions often employ reagents such as lithium aluminum hydride (LiAlH4).
Substitution: Halogenation and alkylation reactions are common, using reagents like bromine (Br2) and alkyl halides.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Br2 in the presence of a catalyst or alkyl halides under basic conditions.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in inhibiting cell proliferation.
Industry: Potential use in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-Bromo-2,4a,9,9a-tetrahydropyrido[3,4-b]indol-1-one involves its interaction with molecular targets such as DNA and specific enzymes. The compound is believed to interfere with DNA synthesis and repair, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Molecular docking studies have shown that it binds effectively to the active site of c-Met, a receptor tyrosine kinase involved in cancer progression .
Comparison with Similar Compounds
2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole: Another pyridoindole derivative with significant anti-tumor activity.
6-methoxy-2,3,4,9-tetrahydropyrido [3,4-b]indol-1-one: A beta-carboline derivative with potential biological activities.
Uniqueness: 8-Bromo-2,4a,9,9a-tetrahydropyrido[3,4-b]indol-1-one stands out due to its bromine substitution, which enhances its biological activity and specificity towards certain molecular targets .
Properties
Molecular Formula |
C11H9BrN2O |
---|---|
Molecular Weight |
265.11 g/mol |
IUPAC Name |
8-bromo-2,4a,9,9a-tetrahydropyrido[3,4-b]indol-1-one |
InChI |
InChI=1S/C11H9BrN2O/c12-8-3-1-2-6-7-4-5-13-11(15)10(7)14-9(6)8/h1-5,7,10,14H,(H,13,15) |
InChI Key |
NWYNUHSECHVECS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC3C2C=CNC3=O |
Origin of Product |
United States |
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